molecular formula C17H10F6N2OS2 B10897280 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B10897280
M. Wt: 436.4 g/mol
InChI Key: BMTHLSUCWLDVFF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1,3-benzothiazole-2-thiol with 3,5-bis(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline
  • 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
  • (benzothiazol-2-ylsulfanyl)-acetic acid

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide stands out due to its combination of a benzothiazole moiety with a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H10F6N2OS2

Molecular Weight

436.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H10F6N2OS2/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-14(26)8-27-15-25-12-3-1-2-4-13(12)28-15/h1-7H,8H2,(H,24,26)

InChI Key

BMTHLSUCWLDVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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